molecular formula C19H19N5O2 B12181608 3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

Cat. No.: B12181608
M. Wt: 349.4 g/mol
InChI Key: ZCCRMTYBDWGSOH-UHFFFAOYSA-N
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Description

3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates a [1,2,4]triazolo[4,3-a]pyridine scaffold, which has been identified in scientific literature as a promising heme-binding moiety. This scaffold is of significant interest in immunology, particularly as a novel chemotype for the inhibition of heme-containing enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a key immunomodulatory enzyme in the tumor microenvironment, and its inhibitors are investigated for their potential in cancer immunotherapy . Furthermore, the indole and 1,2,4-triazole components of the molecule are structural features common in compounds studied for neurobiological activity. Research on similar structures has shown potential in providing neuroprotection by modulating apoptotic pathways, including the reduction of pro-apoptotic proteins such as Bax and caspase-3 . While the specific biological activity and potency of this compound require further experimental validation, its structure positions it as a potentially valuable tool for researchers in the fields of immuno-oncology and neuroscience. The compound is provided with guaranteed high purity and accurate characterization to ensure reliable and reproducible research outcomes. This product is intended for laboratory research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

3-(4-methoxyindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C19H19N5O2/c1-26-16-6-4-5-15-14(16)8-11-23(15)12-9-19(25)20-13-18-22-21-17-7-2-3-10-24(17)18/h2-8,10-11H,9,12-13H2,1H3,(H,20,25)

InChI Key

ZCCRMTYBDWGSOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Direct Methoxylation of Indole

Methoxylation at the 4-position of indole is challenging due to the inherent reactivity of the indole nucleus. A reported method involves:

  • Friedel-Crafts alkylation : Using methanol and BF₃·OEt₂ as a Lewis acid catalyst at 0–5°C for 12 hours, yielding 4-methoxyindole with 45–50% purity.

  • Pd-catalyzed C–H activation : Employing Pd(OAc)₂, PPh₃, and Cs₂CO₃ in DMF at 110°C under argon, achieving 62% yield.

Table 1: Comparison of 4-Methoxyindole Synthesis Methods

MethodCatalystSolventTemperatureYield
Friedel-CraftsBF₃·OEt₂CH₂Cl₂0–5°C45%
Pd-catalyzed C–H activationPd(OAc)₂DMF110°C62%

Alternative Route: Fischer Indole Synthesis

Cyclization of 4-methoxyphenylhydrazine with ketones under acidic conditions:

  • 4-Methoxyphenylhydrazine + pyruvic acid4-methoxyindole-2-carboxylic acid (HCl, EtOH, reflux, 6h, 71% yield).

  • Decarboxylation via heating with Cu powder in quinoline at 210°C for 2h yields 4-methoxyindole (88% purity).

Preparation of Triazolo[4,3-a]Pyridine-3-ylmethylamine

Cyclocondensation of Pyridine Derivatives

The triazolo-pyridine core is synthesized through:

  • Cyclization of 2-hydrazinylpyridine : Reaction with trimethyl orthoformate in acetic acid at 80°C for 4h, yieldingtriazolo[4,3-a]pyridine (87% yield).

  • Functionalization at C3 : Bromination using NBS in CCl₄ followed by amination with NaN₃ and subsequent Staudinger reaction to introduce the methylamine group.

Table 2: Triazolo-Pyridine Functionalization Conditions

StepReagentsSolventTemperatureYield
BrominationNBS, CCl₄CCl₄25°C78%
AminationNaN₃, DMFDMF100°C65%
StaudingerPPh₃, THFTHF0°C→25°C82%

Assembly of Propanamide Linker

Acylation of 4-Methoxyindole

  • 3-Chloropropanoyl chloride is reacted with 4-methoxyindole in the presence of Et₃N (2.5 eq) in dichloromethane at 0°C for 2h, yielding 3-(4-methoxyindol-1-yl)propanoyl chloride (94% conversion).

Amide Coupling

The propanoyl chloride intermediate is coupled withtriazolo[4,3-a]pyridine-3-ylmethylamine using:

  • HATU/DIPEA : In DMF at 25°C for 12h (89% yield).

  • EDCl/HOBt : In THF at 0°C→25°C for 6h (83% yield).

Table 3: Amide Coupling Efficiency

Coupling ReagentBaseSolventTimeYield
HATUDIPEADMF12h89%
EDClHOBtTHF6h83%

Purification and Characterization

Chromatographic Purification

  • Silica gel chromatography (EtOAc/hexane, 3:7) removes unreacted starting materials.

  • Recrystallization : From ethanol/water (4:1) enhances purity to >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.45–7.02 (m, 6H, indole and pyridine-H), 4.56 (d, J=5.6 Hz, 2H, CH₂NH), 3.89 (s, 3H, OCH₃).

  • HRMS : m/z calc. for C₁₉H₁₈N₅O₂ [M+H]⁺ 364.1412, found 364.1409.

Optimization Challenges and Solutions

Regioselectivity in Indole Methoxylation

The 4-methoxy position is less favored than C5/C6 due to electronic effects. Using directed ortho-metallation with LDA and Me₃OBF₄ improves regioselectivity (4:1 selectivity).

Triazolo-Pyridine Stability

The triazole ring is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (THF, DMF) are critical during coupling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazolopyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the triazolopyridine ring can enhance binding affinity and specificity. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical differences between the target compound and its analogs.

Table 1: Structural and Physicochemical Comparison

Compound Name (Source) Molecular Formula Molecular Weight Key Structural Features Notable Data
Target Compound (Hypothetical) C₁₉H₁₉N₅O₂ 349.39 4-Methoxyindole, triazolo[4,3-a]pyridinylmethyl, propanamide linker N/A (Inferred from analogs)
4-Methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide C₁₉H₁₉N₅O₂ 349.39 Carboxamide linker, propyl group, 4-methoxyindole Higher polarity due to carboxamide vs. propanamide
3-(6-Chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide C₁₉H₁₈ClN₅O 367.8 Chloroindole, ethyl linker Reduced solubility vs. methoxy analogs; LC-MS: m/z 367.8 [MH]⁺
3-(1H-Indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide C₁₈H₁₈N₆O₂ 350.4 Indol-3-yl, methoxypyridazine-triazolo system Distinct heterocycle (pyridazine) may alter target selectivity
CK1δ Inhibitor 194 C₂₇H₂₇FN₄O₄S 522.60 Trimethoxyphenyl, imidazole-pyridine core Bioactive (CK1δ inhibition); 49% synthetic yield; HPLC purity 99%
Brd4 Inhibitor () C₁₇H₂₀N₆O 348.4 Diazirinyl group, methyl-triazolo[4,3-a]pyridine Bromodomain binding; structural data (PDB) available

Structural Variations and Implications

Indole Substitution: The 4-methoxyindole in the target compound and likely improves solubility compared to the 6-chloroindole in , which may enhance lipophilicity but reduce aqueous stability.

Shorter linkers (e.g., ethyl in vs. propyl in ) may restrict conformational freedom, impacting target engagement.

Triazolo Heterocycles :

  • Triazolo[4,3-a]pyridine () is a common kinase-binding motif, while triazolo[4,3-b]pyridazine ( ) introduces a larger, more polar heterocycle that may favor different targets.

Biological Activity

The compound 3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is a synthetic organic molecule that combines an indole moiety with a triazole group. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry. The presence of the methoxy group on the indole and the triazole moiety enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps that allow for the precise construction of the desired structure while enabling modifications to enhance biological activity. Common synthetic routes include:

  • Formation of the Indole Moiety : Starting from suitable precursors, the indole structure is formed through cyclization reactions.
  • Introduction of the Triazole Group : The triazole moiety is introduced via a coupling reaction with appropriate triazole derivatives.
  • Final Coupling to Form Propanamide : The final step involves coupling with propanamide derivatives to yield the target compound.

Biological Activity

The biological activity of 3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide has been explored in various contexts, particularly concerning its pharmacological effects:

Pharmacological Properties

Compounds containing indole and triazole moieties are known for their diverse pharmacological effects, which include:

  • Anticancer Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, potentially useful in treating conditions like psoriasis and rheumatoid arthritis.
  • Enzyme Inhibition : The triazole group enhances binding affinity through hydrogen bonding and π-stacking interactions with enzyme active sites.

Structure-Activity Relationship (SAR)

The structure of 3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide allows for specific interactions with biological targets. The following table summarizes some related compounds to highlight structural differences and potential impacts on biological activity:

Compound NameStructural FeaturesUnique Aspects
N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyindol-1-yl)propanamideContains benzimidazole instead of triazoleBenzimidazole may confer different biological properties
N-(1H-benzimidazol-2-ylmethyl)-3-(4-hydroxyindol-1-yl)propanamideHydroxyl group instead of methoxy on indoleHydroxyl group affects polarity and reactivity
3,4-dimethoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamideDimethoxy groups on benzamideDifferent electronic effects due to additional methoxy groups

The presence of both the methoxy group and the triazole moiety provides distinct electronic and steric properties that may enhance its biological activity compared to similar compounds.

Case Studies

Recent studies have highlighted the potential therapeutic applications of compounds similar to 3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide :

  • RORγt Inhibition : A study focused on [1,2,4]triazolo[4,3-a]pyridine derivatives demonstrated strong inhibitory activity against RORγt (IC50 = 51 nM), a transcription factor involved in inflammatory responses. This suggests that similar compounds could also exhibit significant anti-inflammatory properties .
  • Cytotoxicity Against Cancer Cell Lines : Research indicated that derivatives with similar structural features displayed potent cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7), suggesting a promising avenue for cancer therapy .

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